1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a tetrahydroquinoline core with three methyl groups attached at positions 1 and 4. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with ketones in the presence of acid catalysts can yield the desired tetrahydroquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, it modulates the expression of genes involved in oxidative stress and inflammation, such as Nrf2 and NF-κB .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares a similar core structure but lacks the methyl groups at positions 1 and 4.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A hydroxylated derivative with enhanced antioxidant properties.
Uniqueness: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
106515-74-6 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,4,4-trimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C12H17N/c1-12(2)8-9-13(3)11-7-5-4-6-10(11)12/h4-7H,8-9H2,1-3H3 |
InChI Key |
XYITUOIAVHTHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
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